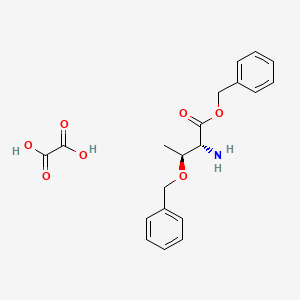

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a benzyl group, an amino group, and a benzyloxy group attached to a butanoate backbone, with an oxalate counterion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, amino acids, and oxalic acid.

Protection and Activation: The amino group is protected using a suitable protecting group, and the hydroxyl group of benzyl alcohol is activated.

Coupling Reaction: The activated benzyl alcohol is coupled with the protected amino acid under basic conditions to form the desired product.

Deprotection and Purification: The protecting group is removed, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Using automated purification systems to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction

生物活性

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by a benzyl group, an amino group, and a benzyloxy group, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound based on recent studies and research findings.

- Molecular Formula : C20H23NO7

- CAS Number : 188660-14-2

- Molecular Weight : 389.40 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the amino and benzyloxy groups enables the compound to potentially act as an inhibitor or modulator in biochemical pathways.

Biological Activities

- Antimicrobial Activity :

- Cytotoxicity :

- Pharmacological Potential :

Case Study 1: Antileishmanial Activity

A recent study evaluated the activity of several derivatives against Leishmania species. Compounds similar to this compound exhibited IC50 values lower than those of traditional treatments like amphotericin B, highlighting their potential as effective antileishmanial agents .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| NV8 | 1.26 | 18 |

| AmB | 1.54 | 10 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro tests showed that certain modifications to the benzyl and amino groups significantly increased cytotoxicity against human cancer cell lines. For instance, compounds with longer alkoxy chains demonstrated enhanced activity compared to their shorter counterparts .

| Compound Variant | IC50 (µM) |

|---|---|

| Alkoxy C4 | 5.0 |

| Alkoxy C6 | 1.8 |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C20H23N O7

- Molecular Weight : 389.40 g/mol

- CAS Number : 188660-14-2

The compound features a unique structure comprising a benzyl group, an amino group, and a benzyloxy group attached to a butanoate backbone, with an oxalate counterion. This configuration allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

One of the primary applications of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is in the development of pharmaceutical compounds. Its structural characteristics enable it to act as a precursor for synthesizing biologically active molecules. For instance, derivatives of this compound have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV .

Synthesis of Complex Molecules

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various coupling reactions makes it useful for creating more complex structures. The typical synthetic route involves protecting the amino group, activating the hydroxyl group of benzyl alcohol, and performing coupling reactions under basic conditions.

Table 1: Synthetic Routes for this compound

| Step | Description |

|---|---|

| Starting Materials | Benzyl alcohol, amino acids, oxalic acid |

| Protection and Activation | Protecting the amino group and activating hydroxyl group |

| Coupling Reaction | Coupling under basic conditions to form the desired product |

| Deprotection and Purification | Removal of protecting groups and purification techniques |

Biological Studies

Research has indicated that compounds related to this compound exhibit biological activity that can be harnessed for therapeutic purposes. For example, studies have shown that certain analogs can inhibit specific enzymes or receptors involved in disease processes . This opens avenues for further investigation into their pharmacological properties.

Case Study 1: Development of NNRTIs

A study published in Molecules highlighted the identification of novel NNRTIs through computational modeling and docking studies involving compounds similar to this compound. The research demonstrated how modifications to the core structure could enhance binding affinity and selectivity towards reverse transcriptase .

Case Study 2: Synthesis of Antiviral Agents

Another significant application was reported where researchers synthesized antiviral agents utilizing this compound as an intermediate. The resulting compounds showed promising activity against viral infections in vitro, indicating the compound’s potential role in drug development.

属性

IUPAC Name |

benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-SQQLFYIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。